molecular formula C25H23NO2 B12396452 NMDA receptor antagonist 6

NMDA receptor antagonist 6

Cat. No.: B12396452
M. Wt: 369.5 g/mol
InChI Key: ZLZMWKWCZOYXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMDA receptor antagonist 6 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. NMDA receptors are a type of glutamate receptor and ion channel protein found in nerve cells. They play a crucial role in synaptic plasticity, which is essential for cognitive functions such as learning and memory . NMDA receptor antagonists are used in various medical applications, including anesthesia, neuroprotection, and the treatment of neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 6 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: NMDA receptor antagonist 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .

Mechanism of Action

NMDA receptor antagonist 6 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the cell, which is essential for the receptor’s function. By blocking this pathway, this compound can modulate synaptic transmission and reduce excitotoxicity, which is implicated in various neurological disorders .

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

1-(3-phenylmethoxyphenyl)-2,5,10,10a-tetrahydro-1H-pyrrolo[1,2-b]isoquinolin-3-one

InChI

InChI=1S/C25H23NO2/c27-25-15-23(24-14-19-9-4-5-10-21(19)16-26(24)25)20-11-6-12-22(13-20)28-17-18-7-2-1-3-8-18/h1-13,23-24H,14-17H2

InChI Key

ZLZMWKWCZOYXHU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2CC3=CC=CC=C3CN2C1=O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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